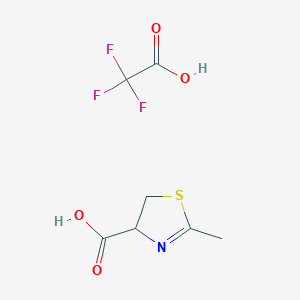
4,5-Dihydro-2-methyl-4-thiazolecarboxylic Acid Trifluoroacetic Acid Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-thiazoline-4-carboxylic Acid Trifluoroacetic Acid Salt is a heterocyclic compound that contains a thiazoline ring. This compound is known for its unique chemical properties and is used in various scientific research applications. The trifluoroacetic acid salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-thiazoline-4-carboxylic Acid Trifluoroacetic Acid Salt typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the thiazoline ring. The resulting compound is then treated with trifluoroacetic acid to obtain the trifluoroacetic acid salt form.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2-Methyl-2-thiazoline-4-carboxylic Acid Trifluoroacetic Acid Salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the thiazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-thiazoline-4-carboxylic Acid Trifluoroacetic Acid Salt is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-thiazoline-4-carboxylic Acid Trifluoroacetic Acid Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazoline ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The trifluoroacetic acid salt form enhances its solubility and stability, facilitating its use in various experimental conditions.
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt
- 2-Methyl-2-thiazoline-4-carboxylic Acid Hydrochloride
- 2-Methyl-2-thiazoline-4-carboxylic Acid Potassium Salt
Comparison: Compared to its sodium, hydrochloride, and potassium salt counterparts, the trifluoroacetic acid salt form of 2-Methyl-2-thiazoline-4-carboxylic Acid offers enhanced solubility and stability. This makes it more suitable for certain experimental conditions, particularly in biological and medicinal research. The trifluoroacetic acid salt form also provides unique reactivity patterns, making it a valuable tool in synthetic chemistry.
Eigenschaften
Molekularformel |
C7H8F3NO4S |
|---|---|
Molekulargewicht |
259.21 g/mol |
IUPAC-Name |
2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7NO2S.C2HF3O2/c1-3-6-4(2-9-3)5(7)8;3-2(4,5)1(6)7/h4H,2H2,1H3,(H,7,8);(H,6,7) |
InChI-Schlüssel |
WFMOKINSLHRZOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(CS1)C(=O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)

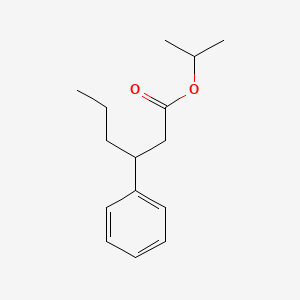

![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)
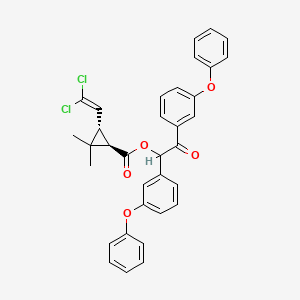
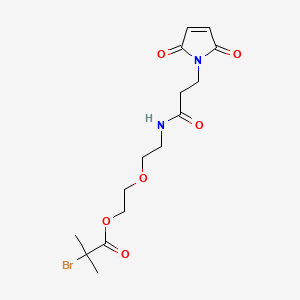
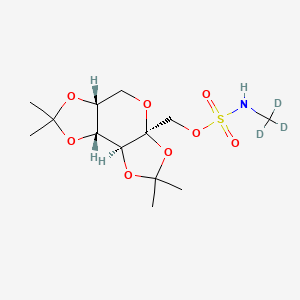
![1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)
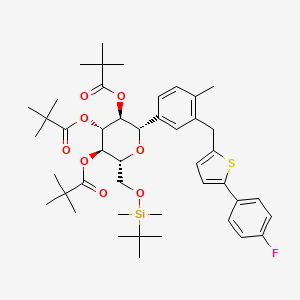
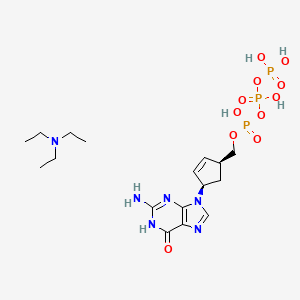

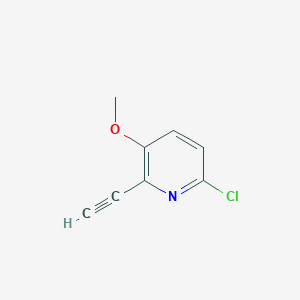
![5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenylcarbamoyl]-methyl}-4-hydroxy-pyrrolidin-3-yl)-amide](/img/structure/B13852655.png)
